molecular formula C30H29N5O4S B154520 フィドキシン CAS No. 208993-54-8

フィドキシン

カタログ番号 B154520
CAS番号: 208993-54-8
分子量: 555.6 g/mol
InChIキー: WDTAYDBPNYFWDR-WOJBJXKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fiduxosin is an alpha(1)-adrenoceptor antagonist that exhibits a higher affinity for alpha(1A)- and alpha(1D)-adrenoceptors compared to alpha(1B)-adrenoceptors. This selectivity is hypothesized to provide a superior clinical profile for the treatment of lower urinary tract symptoms, particularly those suggestive of benign prostatic obstruction .

Synthesis Analysis

The synthesis of fiduxosin involves a convergent strategy that includes the preparation of an enantiomerically pure 3,4-cis-disubstituted pyrrolidine and a 2,3,5-trisubstituted thienopyrazine. Key steps in the synthesis include a [3+2] cycloaddition of an enantiopure azomethine ylide, diastereoselective crystallization, and a regiospecific condensation to prepare the thienopyrazine core .

Molecular Structure Analysis

While the specific molecular structure analysis of fiduxosin is not detailed in the provided papers, the synthesis process indicates a complex structure involving a pyrrolidine and thienopyrazine moiety. The structure is likely characterized by stereochemistry that is critical for its selective binding to alpha(1)-adrenoceptor subtypes .

Chemical Reactions Analysis

Fiduxosin's chemical reactions in synthesis involve a cycloaddition, crystallization, reduction of an O-aryl lactone, and cyclization to form an ether. Additionally, a regiospecific halogen substitutive deamination is used to prepare the trisubstituted pyrazine .

Physical and Chemical Properties Analysis

The pharmacokinetics of fiduxosin have been studied in healthy elderly male subjects. Fiduxosin exhibits dose-independent and time-invariant pharmacokinetics over a 30-120 mg/day dose range under fasting conditions. Steady-state is achieved by day 7 with a Tmax (time to maximum plasma concentration) range of 1.8-7.8 hours, and the drug's clearance and volume of distribution indicate extensive distribution and moderate clearance .

Relevant Case Studies

In a study conducted on conscious dogs, fiduxosin demonstrated dose- and time-dependent blockade of intraurethral pressure (IUP) and mean arterial pressure (MAP) pressor effects induced by phenylephrine. The study showed that fiduxosin has a 7.5-fold selectivity for IUP over MAP, which is higher than that of tamsulosin and terazosin, two other clinical standards. Unlike tamsulosin and terazosin, fiduxosin did not cause a change in arterial pressure, supporting its potential for treating lower urinary tract symptoms without significant hypotensive side effects .

科学的研究の応用

Fiduxosin has a wide range of scientific research applications, including:

作用機序

Fiduxosin exerts its effects by selectively antagonizing α1-adrenoceptors, particularly α1a-adrenoceptor and α1d-adrenoceptor. This selective antagonism leads to the relaxation of smooth muscles in the lower urinary tract, thereby alleviating symptoms of benign prostatic hyperplasia. The molecular targets include the α1-adrenoceptors, and the pathways involved are related to the inhibition of adrenergic signaling .

Safety and Hazards

Safety measures include wearing safety goggles with side-shields, protective gloves, and impervious clothing. It is also recommended to use suitable respiratory protection and to keep the product away from drains, water courses, or the soil .

生化学分析

Biochemical Properties

Fiduxosin has a higher affinity for cloned human α1a- (0.16 nM) and α1d-adrenoceptors (0.92 nM) in radioligand binding studies compared with α1b-adrenoceptors (25 nM) . This suggests that Fiduxosin interacts with these proteins, potentially altering their function and influencing biochemical reactions within the cell .

Cellular Effects

Fiduxosin has been shown to have effects on various types of cells and cellular processes. For example, it has been found to protect cancer cells from the cytotoxicity induced by platinum compounds . This suggests that Fiduxosin may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fiduxosin’s action is thought to involve its binding interactions with α1-adrenoceptors . By binding to these receptors, Fiduxosin may inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In a study conducted on healthy elderly male subjects, it was found that Fiduxosin’s pharmacokinetics were dose-independent and time-invariant over the 30–120 mg/day dose range under fasting conditions . This suggests that the effects of Fiduxosin on cellular function may change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of Fiduxosin have been shown to vary with different dosages . For example, in conscious dogs, Fiduxosin caused dose- and time-dependent blockade of the intraurethral pressure and mean arterial pressure responses to phenylephrine .

Transport and Distribution

Given its lipophilic nature and its interactions with α1-adrenoceptors, it is likely that it is transported and distributed within cells and tissues in a manner similar to other lipophilic drugs .

Subcellular Localization

Given its interactions with α1-adrenoceptors, which are typically located on the cell membrane, it is likely that Fiduxosin localizes to the cell membrane where it can interact with these receptors .

準備方法

Fiduxosin has been developed using a convergent strategy that involves the preparation of an enantiomerically pure 3,4-cis-disubstituted pyrrolidine and a 2,3,5-trisubstituted thienopyrazine in a regiospecific manner. The synthetic route includes a [3+2] cycloaddition of an enantiopure azomethine ylide followed by diastereoselective crystallization to prepare the benzopyranopyrrolidine in high diastereomeric and enantiomeric purity. Conditions for the reduction of an O-aryl lactone susceptible to epimerization were developed, and cyclization of the alcohol/phenol to the ether was accomplished in high yield .

化学反応の分析

Fiduxosin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

Fiduxosin is compared with other α1-adrenoceptor antagonists such as terazosin and tamsulosin. Unlike these compounds, fiduxosin exhibits higher selectivity for α1a-adrenoceptor and α1d-adrenoceptor, which results in fewer cardiovascular side effects. Similar compounds include:

Fiduxosin’s unique selectivity profile makes it a valuable compound for treating benign prostatic hyperplasia with reduced risk of hypotensive side effects.

特性

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTAYDBPNYFWDR-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017163
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208993-54-8
Record name Fiduxosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208993-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fiduxosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208993548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIDUXOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9O92HYT6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fiduxosin
Reactant of Route 2
Fiduxosin
Reactant of Route 3
Fiduxosin
Reactant of Route 4
Reactant of Route 4
Fiduxosin
Reactant of Route 5
Fiduxosin
Reactant of Route 6
Fiduxosin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。